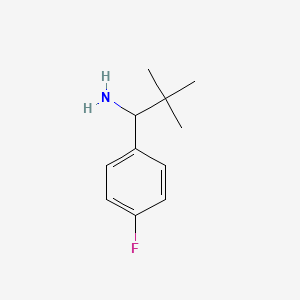

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Beschreibung

The exact mass of the compound 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCBPXHMAQFYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016506-81-2 | |

| Record name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine basic properties

An In-depth Technical Guide to the Basic Properties of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Authored by: A Senior Application Scientist

Introduction

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral primary amine that is gaining significant interest within the fields of medicinal chemistry and organic synthesis. Its molecular structure is characterized by a 4-fluorophenyl group and a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone attached to a chiral center.[1] This unique combination of an electron-withdrawing aromatic substituent and a bulky aliphatic group imparts distinct chemical properties, particularly influencing the basicity of the amine functional group. Understanding these basic properties is paramount for its application in pharmaceutical development, where it can serve as a crucial building block for novel therapeutic agents. The presence of the fluorophenyl group can enhance binding affinity to biological targets and improve metabolic stability.[2]

This guide provides a comprehensive analysis of the core basic properties of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, discusses the structural factors governing its basicity, and presents detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical parameters of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆FN |

| Molecular Weight | 181.25 g/mol [1][3] |

| CAS Number | 1016506-81-2[1] |

| Canonical SMILES | CC(C)(C)C(N)C1=CC=C(F)C=C1[1] |

| Classification | Chiral Primary Amine[1] |

| Predicted LogP | 2.8716 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Synthesis Pathway

The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is typically achieved through a multi-step process commencing with 4-fluorobenzaldehyde.[1] The general synthetic route involves a Grignard reaction followed by reductive amination.

Caption: Factors influencing the basicity of the target molecule.

-

Hybridization of the Nitrogen Atom : The nitrogen atom in 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is sp³ hybridized. This geometry places the lone pair of electrons in an sp³ orbital, which has less s-character compared to sp² or sp orbitals. [4]Consequently, the lone pair is less tightly held by the nucleus and more available for protonation, making sp³-hybridized amines generally more basic than their sp² (e.g., anilines) or sp (e.g., nitriles) counterparts. [5]

-

Electronic Effects of the 4-Fluorophenyl Group : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the phenyl ring to the benzylic carbon and, subsequently, to the nitrogen atom. This withdrawal of electron density from the nitrogen makes its lone pair less available for donation to a proton, thereby decreasing the basicity of the amine. [5]This effect is a primary reason why this compound is expected to be a weaker base than simple aliphatic amines like propylamine (pKa of conjugate acid ≈ 10.7) [6]but stronger than aniline (pKa of conjugate acid ≈ 4.6). [7]

-

Steric Hindrance from the Neopentyl Group : The 2,2-dimethylpropyl (neopentyl) group is exceptionally bulky. This steric hindrance can impede the solvation of the protonated form (the conjugate acid). Effective solvation stabilizes the conjugate acid, and disruption of this solvation shell by the bulky group can shift the equilibrium away from the protonated form, thus reducing the amine's basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically determine the basicity of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, a potentiometric titration is the gold-standard method. This protocol provides a self-validating system for obtaining an accurate pKa value.

Materials and Equipment

-

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

-

Preparation of the Analyte Solution : Accurately weigh a sample of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 0.01 M. Gentle warming may be necessary to ensure complete dissolution.

-

pH Meter Calibration : Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00 to ensure accurate readings across the expected pH range.

-

Titration Setup : Place a known volume (e.g., 50.0 mL) of the amine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Titration Procedure :

-

Record the initial pH of the amine solution.

-

Begin adding the standardized 0.1 M HCl solution from the burette in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.

-

-

Data Analysis :

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually as the inflection point or more accurately by calculating the first or second derivative of the curve.

-

The volume of titrant required to neutralize half of the amine is Veq/2.

-

The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point (Veq/2).

-

Applications in Drug Development

The basicity of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a critical parameter in its application as a pharmaceutical building block. The amine group, being basic, will be protonated at physiological pH (approximately 7.4). This protonation influences several key drug-like properties:

-

Aqueous Solubility : The protonated, charged form of the molecule is generally more water-soluble than the neutral form, which can improve bioavailability.

-

Receptor Binding : The ability to form ionic bonds or hydrogen bonds via the protonated amine can be crucial for high-affinity binding to target proteins such as enzymes or receptors. [2]* Membrane Permeability : While the charged form is more soluble, the neutral form is typically more permeable across lipid cell membranes. The pKa value determines the ratio of charged to uncharged species at a given pH, thus influencing absorption and distribution.

Conclusion

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine possesses a moderate basicity governed by a delicate balance of electronic, steric, and hybridization effects. The electron-withdrawing nature of the 4-fluorophenyl group and the steric bulk of the neopentyl group act to decrease its basicity relative to simple aliphatic amines. A precise understanding and empirical determination of its pKa, as outlined in the provided protocol, are essential for researchers and drug development professionals seeking to leverage this versatile molecule in the design of new chemical entities. Its structural features make it a valuable synthon for introducing a constrained, basic center with modulated electronic properties into potential drug candidates.

References

- EvitaChem. (n.d.). 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (EVT-3335377).

-

Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

- Gorelsky, S. I., et al. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Journal of Physical Chemistry A.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 1-(4-Fluorophenyl)propan-1-amine | 74877-10-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (CAS: 1016506-81-2)

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, a chiral primary amine of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical identity, detailed synthetic protocols, analytical characterization methods, and potential applications as a versatile building block for drug discovery, particularly for agents targeting the central nervous system. Emphasis is placed on the rationale behind experimental procedures and the compound's potential mechanisms of action based on its distinct structural motifs. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Introduction and Chemical Identity

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (CAS Number: 1016506-81-2) is a fluorinated organic compound classified as a primary amine.[1] Its structure is characterized by three key features: a 4-fluorophenyl ring, a primary amine group, and a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone.[1] The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3] The bulky neopentyl group provides steric hindrance that can influence the molecule's interaction with biological targets and its reactivity. This unique combination makes it a valuable scaffold for creating diverse molecular entities in drug development programs.[1]

Key Chemical Properties

The fundamental properties of this compound are summarized below. It is crucial to note that while some vendor-supplied information may incorrectly suggest a secondary amine or a different molecular formula, the canonical structure associated with CAS 1016506-81-2 corresponds to the primary amine detailed here.

| Property | Value | Source |

| CAS Number | 1016506-81-2 | [1][4][5] |

| Molecular Formula | C₁₁H₁₆FN | [1][5] |

| Molecular Weight | 181.25 g/mol | [1][5] |

| Canonical SMILES | CC(C)(C)C(N)c1ccc(F)cc1 | [1][4] |

| Classification | Chiral Primary Amine | [1] |

| Physical Form | Not widely documented; expected to be a liquid or low-melting solid. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). |

Synthesis and Purification

The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is typically achieved through a multi-step process starting from commercially available 4-fluorobenzaldehyde.[1] The core strategy involves the formation of a carbon-carbon bond to construct the neopentyl backbone, followed by the introduction of the primary amine group.

Synthetic Workflow Diagram

The logical flow of the primary synthetic route is depicted below.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine. This chiral primary amine, featuring a sterically hindered neopentyl group attached to a 4-fluorophenyl ring, is a valuable building block in medicinal chemistry. This document delves into its physicochemical characteristics, detailed synthesis protocols, and thorough structural analysis based on spectroscopic data. Furthermore, it explores the potential pharmacological relevance of this compound and its analogs, providing insights for its application in drug discovery and development.

Introduction

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, with the chemical formula C₁₁H₁₆FN and a molecular weight of 181.25 g/mol , is a primary amine of significant interest in the field of medicinal chemistry.[1] Its structure is characterized by a 4-fluorophenyl group and a bulky 2,2-dimethylpropyl (neopentyl) group attached to a chiral carbon center. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[1] This guide aims to provide a detailed technical resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is presented in the table below. While some experimental data is not extensively documented in publicly available literature, expected properties are inferred from its chemical structure and data on analogous compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₆FN | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| CAS Number | 1016506-81-2 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Not extensively documented | N/A |

| Melting Point | Not extensively documented | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane (predicted) | N/A |

| Canonical SMILES | CC(C)(C)C(N)c1ccc(F)cc1 | [1] |

Synthesis and Manufacturing

The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is typically achieved through a multi-step process commencing with 4-fluorobenzaldehyde. The general synthetic route involves a Grignard reaction followed by reductive amination.[1]

Synthetic Pathway

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Executive Summary: 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a primary amine featuring a fluorinated phenyl group, a structural motif of significant interest in medicinal chemistry and drug development. Its synthesis is crucial for accessing a range of potential pharmaceutical candidates. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary route discussed involves a Grignard reaction to construct the carbon skeleton, followed by conversion of the resulting alcohol to the target amine via an oxidation and reductive amination sequence. An alternative classical approach, the Leuckart reaction, is also detailed as an efficient method for the direct amination of the ketone intermediate.

Chapter 1: Introduction and Retrosynthetic Analysis

Significance and Molecular Profile

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, with the molecular formula C₁₁H₁₆FN, belongs to the class of fluorinated benzylamines. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1] This compound serves as a valuable building block for more complex molecules, particularly those targeting the central nervous system.[2]

Molecular Profile:

-

IUPAC Name: 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine

-

Molecular Formula: C₁₁H₁₆FN

-

Molecular Weight: 181.25 g/mol

-

Structure: A 4-fluorophenyl group and a tert-butyl group attached to a central aminomethine carbon.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable forward-synthetic routes.

-

C-N Bond Disconnection: Disconnecting the carbon-nitrogen bond via reductive amination logic points to the precursor ketone: 4'-fluoro-2,2-dimethylpropiophenone . This is a key intermediate in our proposed pathways.

-

C-C Bond Disconnection: A further disconnection of the carbon-carbon bond between the carbonyl carbon and the phenyl ring suggests a Grignard-type reaction between a 4-fluorophenyl organometallic reagent and a pivaldehyde equivalent , or more practically, between a pivaloyl (2,2-dimethylpropanoyl) electrophile and a 4-fluorophenyl Grignard reagent . An even more common approach, and the one detailed herein, involves the reaction of 4-fluorobenzaldehyde with an isobutyl (2-methylpropyl) Grignard reagent , which rearranges upon addition to form the desired carbon skeleton.

This analysis establishes 4-fluorobenzaldehyde and an isobutyl Grignard reagent as logical starting materials.

Sources

Comprehensive Spectroscopic Characterization and Analytical Profiling of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Executive Summary

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (Formula: C₁₁H₁₆FN; MW: 181.25 g/mol ) is a sterically hindered primary amine featuring a neopentyl-like aliphatic backbone and an electron-withdrawing para-fluorophenyl moiety [1]. In modern drug development, this specific structural motif is highly valued. The bulky tert-butyl group shields the benzylic amine from rapid enzymatic oxidative deamination (improving metabolic half-life), while the fluorine atom modulates lipophilicity and prevents para-hydroxylation by cytochrome P450 enzymes [2].

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic rationale, and rigorous spectroscopic validation (NMR, FT-IR, EI-MS) of this compound, designed for researchers requiring high-fidelity analytical standards.

Structural Rationale & Synthetic Workflow

To obtain the enantiomerically pure (R)- or (S)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine, the industry standard is the Ellman's Chiral Sulfinamide methodology [3].

Mechanistic Causality in Synthesis

-

Imine Condensation: The reaction of 4-fluorobenzaldehyde with chiral tert-butanesulfinamide requires Titanium(IV) ethoxide (Ti(OEt)₄). Why Ti(OEt)₄? Standard desiccants (like MgSO₄) are insufficiently powerful to drive the equilibrium of this specific condensation. Ti(OEt)₄ acts synergistically as a Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger, preventing the hydrolysis of the moisture-sensitive N-sulfinyl imine.

-

Diastereoselective Addition: The addition of tert-butylmagnesium chloride (t-BuMgCl) to the chiral imine is highly stereocontrolled. The bulky tert-butyl group on the sulfinamide directs the incoming Grignard reagent to attack from the less sterically hindered face via a non-chelating transition state, ensuring >95% diastereomeric excess.

Figure 1: Chiral synthesis of (R)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine via Ellman's imine.

Spectroscopic Data Elucidation

A robust analytical protocol must be a self-validating system . The spectroscopic data for this compound inherently proves its connectivity without the absolute need for an external reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is dominated by a massive 9-proton singlet at ~0.92 ppm, unambiguously confirming the intact tert-butyl group. The aromatic region displays a classic pseudo-AB quartet (AA'BB' system) characteristic of para-substituted benzenes. The protons ortho to the fluorine appear as a triplet (~6.98 ppm) because the ortho-proton coupling (³J_HH ≈ 8.5 Hz) and the ortho-fluorine coupling (³J_HF ≈ 8.5 Hz) are nearly identical.

-

¹³C NMR (The Self-Validating Core): The ¹³C spectrum provides absolute proof of the 4-fluorophenyl ring via Carbon-Fluorine spin-spin coupling. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits every carbon on the aromatic ring into doublets with predictable coupling constants (J_CF). The C4 carbon directly attached to fluorine shows a massive ¹J_CF of ~244 Hz. The adjacent C3/C5 carbons show a ²J_CF of ~21 Hz. This cascading coupling pattern is a definitive, self-validating fingerprint for fluorinated aromatics[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Sample Prep: FT-IR should be performed using Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretch that masks the critical primary amine N-H doublet (symmetric and asymmetric stretches) at 3380 and 3310 cm⁻¹.

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization, the molecular ion (M⁺ 181) is nearly invisible (<1% relative abundance). Why? The thermodynamics of fragmentation heavily favor alpha-cleavage . The cleavage of the C-C bond between the benzylic carbon and the tert-butyl group expels a highly stable tert-butyl radical (•C(CH₃)₃). The remaining fragment is a resonance-stabilized 4-fluorophenyl iminium ion ([4-F-C₆H₄-CH=NH₂]⁺) at m/z 124, which forms the base peak (100% abundance).

Experimental Methodologies

Protocol 1: Synthesis & Isolation

-

Imine Formation: Under an inert N₂ atmosphere, dissolve 4-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 25 °C for 12 hours.

-

Workup: Pour the mixture into an equal volume of saturated aqueous NaCl. This rapidly hydrolyzes the titanium complex into insoluble TiO₂, which must be filtered through a Celite pad to prevent emulsion formation during extraction. Extract the filtrate with EtOAc.

-

Grignard Addition: Dissolve the crude imine in anhydrous CH₂Cl₂ and cool to -48 °C. Add t-BuMgCl (2.0 eq, 1M in THF) dropwise. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C. Quench with saturated NH₄Cl.

-

Deprotection: Treat the isolated sulfinamide with 4M HCl in 1,4-dioxane for 2 hours at room temperature. Concentrate in vacuo, wash the resulting hydrochloride salt with diethyl ether to remove organic impurities, then basify with 2M NaOH and extract with CH₂Cl₂ to yield the free base.

Protocol 2: NMR Sample Preparation

-

Dissolve 15 mg of the synthesized free base in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard).

-

Ensure the sample is free of paramagnetic impurities (e.g., trace metals from the Grignard reagent) by passing the solution through a micro-plug of basic alumina prior to transferring to the 5 mm NMR tube.

Data Presentation Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.30 | dd | 2H | ³J_HH = 8.6, ⁴J_HF = 5.4 | Aromatic C2-H, C6-H (ortho to CH) |

| 6.98 | t | 2H | ³J_HH = 8.6, ³J_HF = 8.6 | Aromatic C3-H, C5-H (ortho to F) |

| 3.65 | s | 1H | - | Benzylic CH-N |

| 1.45 | br s | 2H | - | Amine NH₂ (Exchangeable with D₂O) |

| 0.92 | s | 9H | - | Aliphatic C(CH₃)₃ |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) | Assignment |

| 162.0 | d | ¹J_CF = 244.0 | Aromatic C4 (attached to F) |

| 138.2 | d | ⁴J_CF = 3.2 | Aromatic C1 (attached to chiral center) |

| 129.8 | d | ³J_CF = 7.9 | Aromatic C2, C6 |

| 114.5 | d | ²J_CF = 21.0 | Aromatic C3, C5 |

| 63.8 | s | - | Benzylic CH-N |

| 35.2 | s | - | Quaternary C of tert-butyl |

| 26.8 | s | - | Methyl carbons of tert-butyl |

Table 3: FT-IR (ATR) & EI-MS Key Diagnostics

| Analytical Method | Key Signal / Peak | Structural Implication |

| FT-IR (ATR) | 3380, 3310 cm⁻¹ | Primary amine N-H asymmetric/symmetric stretch |

| FT-IR (ATR) | 1222 cm⁻¹ | Strong C-F stretching vibration |

| EI-MS (70 eV) | m/z 181 (<1%) | Molecular Ion [M]⁺ |

| EI-MS (70 eV) | m/z 124 (100%) | Base Peak:[M - 57]⁺ (Loss of tert-butyl radical) |

References

In-Depth Technical Guide: Purity and Analysis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the critical quality attribute of purity for the novel amine compound, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine. As a key building block in contemporary pharmaceutical synthesis, its purity is paramount to ensuring the safety, efficacy, and reproducibility of downstream active pharmaceutical ingredients (APIs). We will explore the common synthetic routes and potential process-related impurities. More importantly, this document details a multi-pronged analytical strategy for the definitive determination of purity, employing orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each section is grounded in established analytical principles, offering not just protocols but the scientific rationale behind the methodological choices, thereby creating a self-validating system for quality control.

Introduction: The Significance of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral primary amine that has garnered significant interest in medicinal chemistry. Chiral amines are crucial components in a vast array of pharmaceuticals.[1][2][3] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of a drug molecule, while the bulky tert-butyl group can impart specific conformational constraints. Its primary application lies as a crucial intermediate in the synthesis of various biologically active compounds. Given its role as a foundational component, even minute impurities can have a cascading effect on the final API's quality and safety profile.[4] Therefore, a robust and reliable analytical framework for its purity assessment is not just a regulatory requirement but a scientific necessity.

Synthetic Pathway and Potential Impurities

A common synthetic route to 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine involves the reductive amination of 4-fluorobenzaldehyde.[5][6] This process, while efficient, can introduce several process-related impurities.[7][8]

Caption: A general synthetic route and potential impurities.

Understanding these potential impurities is the first step in developing a targeted analytical strategy. The analytical methods must be capable of resolving the target compound from these and other potential contaminants. According to ICH Q3A guidelines, impurities in new drug substances are classified as organic, inorganic, and residual solvents.[8]

Orthogonal Analytical Strategy for Purity Determination

No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, provides a more comprehensive and reliable assessment.

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. evitachem.com [evitachem.com]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

Strategic Utilization of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine in Drug Discovery and Synthetic Chemistry

Executive Summary

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a highly specialized, sterically hindered chiral amine building block. This technical whitepaper explores its critical applications in modern medicinal chemistry, particularly in overcoming pharmacokinetic liabilities such as rapid metabolic clearance. By leveraging the synergistic effects of para-fluorination and alpha-tert-butyl substitution, researchers can design therapeutics with enhanced metabolic stability, optimized lipophilicity, and locked bioactive conformations.

Structural Rationale & Physicochemical Profiling

In lead optimization, primary benzylamines often suffer from rapid oxidative deamination by monoamine oxidases (MAOs) and aromatic hydroxylation by Cytochrome P450 (CYP450) enzymes. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine elegantly addresses both liabilities through two distinct structural modifications:

-

Para-Fluorination: The introduction of a highly electronegative fluorine atom (van der Waals radius 1.47 Å) at the para position is a classic bioisosteric replacement for hydrogen (1.20 Å)[1]. The strong C-F bond effectively blocks CYP450-mediated para-hydroxylation without adding significant steric bulk to the aromatic ring[1]. Furthermore, the inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent amine, modulating its ionization state at physiological pH and improving membrane permeability[2].

-

Alpha-tert-Butyl Substitution: The massive steric bulk of the tert-butyl group adjacent to the primary amine provides a kinetic shield. It physically prevents the amine from accessing the narrow catalytic clefts of metabolic enzymes[3]. Additionally, by replacing the alpha-protons of a standard benzylamine with a fully substituted quaternary carbon, it eliminates the sp3 C-H bonds that are highly susceptible to oxidative metabolism[3].

Table 1: Comparative Physicochemical Advantage

| Property | Unprotected Benzylamine | 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine | Mechanistic Consequence |

| Aromatic Oxidation | High (para-position) | Negligible | Fluorine blocks CYP450 hydroxylation[1]. |

| Oxidative Deamination | High (MAO substrate) | Negligible | tert-Butyl steric hindrance blocks MAO access[3]. |

| Amine pKa | ~9.3 | ~8.5 (Estimated) | Inductive effect of fluorine improves lipophilicity profile[2]. |

| Conformational Flexibility | High | Highly Restricted | Forces specific rotameric states, enhancing target affinity. |

Applications in Medicinal Chemistry & ADME Optimization

The primary application of this compound is as a building block for synthesizing amides, ureas, or secondary amines in drug discovery programs where metabolic stability is the primary bottleneck.

Beyond metabolism, the tert-butyl group dictates the 3D topology of the resulting drug candidate. The severe steric clash between the tert-butyl group and the aromatic ring restricts the rotation around the C(alpha)-Aryl bond. This "conformational locking" reduces the entropic penalty upon binding to a target receptor, often resulting in a significant boost in binding affinity if the locked conformation matches the bioactive conformation[2].

Structural modifications preventing metabolic degradation.

Synthetic Utility & Biocatalytic Integration

Synthesizing derivatives of highly hindered amines using traditional organic chemistry can be challenging due to the poor nucleophilicity of the sterically shielded nitrogen. However, recent advances in biocatalysis have provided robust solutions. Engineered Reductive Aminases (RedAms) and Imine Reductases (IREDs) have been successfully deployed to handle bulky amine substrates, allowing for the sustainable, stereoselective synthesis of complex chiral building blocks[4].

When traditional coupling fails, converting the amine to an isocyanate (using triphosgene) before reacting with a nucleophile, or using highly reactive acyl chlorides with catalytic DMAP, are proven workarounds to force the formation of hindered amides or ureas.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate the benefits of incorporating the 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine motif, the following self-validating protocols are recommended.

Protocol 1: High-Throughput Microsomal Stability Assay

Purpose: To quantify the reduction in intrinsic clearance ( CLint ) achieved by the structural modifications. Causality & Self-Validation: The inclusion of Verapamil (rapid clearance control) and Warfarin (low clearance control) ensures the microsomes are metabolically active and the LC-MS/MS quantification is linear, validating the entire assay system independently of the test compound.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the test compound (derivative of the title amine) in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life ( t1/2 ) and CLint .

Workflow for the self-validating in vitro microsomal stability assay.

Protocol 2: Amidation of the Sterically Hindered Amine

Purpose: To successfully couple the sterically hindered 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine with a carboxylic acid. Causality & Self-Validation: Standard coupling reagents (like HATU or EDC/HOBt) often fail or give low yields with alpha-tert-butyl amines because the massive steric bulk blocks the approach to the activated ester. Converting the acid to a highly reactive acyl chloride is a mandatory choice to force the reaction to completion. Tracking the disappearance of the acyl chloride via TLC (quenched in methanol to form the methyl ester) serves as an internal validation of the activation step.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

-

Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0°C. Add 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. The high electrophilicity of the acyl chloride overcomes the steric hindrance of the tert-butyl group.

-

Workup: Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate. Purify via flash chromatography.

References

- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Metabolically Stable tert-Butyl Replacement - PMC.

- Applications of Fluorine in Medicinal Chemistry - ACS Public

- Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine and its Analogs for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine, a key chemical intermediate in the synthesis of pharmacologically active compounds. While direct biological data on the core molecule is not extensively available in public literature, its structural motif is integral to a range of neurologically active agents. This document will delve into the synthetic pathways, analytical characterization, and the significant role of this compound as a scaffold in medicinal chemistry. A detailed exploration of its analogs, particularly those with activity at monoamine transporters, will be presented to illustrate the therapeutic potential unlocked by this versatile chemical entity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1-(4-Fluorophenyl)propylamine Scaffold

The 1-(4-fluorophenyl)propylamine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the design of molecules targeting the central nervous system (CNS). The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, with its distinct sterically hindered neopentyl group, presents a unique and valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications in areas such as depression, anxiety, and other neurological disorders. This guide will provide a detailed examination of its synthesis, characterization, and its utility as a foundational building block for drug discovery.

Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine: A Representative Protocol

The synthesis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine is typically achieved through a two-step process involving a Grignard reaction followed by reductive amination.[1] This approach offers a reliable and scalable route to the desired product.

Synthesis Pathway Overview

Caption: Synthetic route to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of tert-butyl chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reagent formation is initiated (as evidenced by a color change and gentle reflux), add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

-

Dissolve the purified 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (7N, 5.0 eq).

-

To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Quench the reaction by the addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient containing 1% triethylamine to afford 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine.

Analytical Characterization

The identity and purity of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine are confirmed using standard analytical techniques.[1]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental spectra are not widely published, the expected chemical shifts can be predicted based on the molecular structure.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.20-7.40 (m, 2H), 6.95-7.10 (m, 2H) | ~115 (d, J ≈ 21 Hz), ~128 (d, J ≈ 8 Hz), ~140 (d, J ≈ 3 Hz), ~162 (d, J ≈ 245 Hz) |

| Benzylic CH | ~3.50 (s, 1H) | ~65 |

| Quaternary C | - | ~35 |

| Methyl CH₃ | ~0.90 (s, 9H) | ~27 |

| Amine NH₂ | Variable (broad singlet) | - |

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 182.1343 |

The Role in Medicinal Chemistry: A Gateway to Novel Therapeutics

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine serves as a crucial starting material for the synthesis of a variety of compounds with potential therapeutic value. The fluorophenyl moiety is a common feature in many CNS-active drugs, and the neopentyl group can impart favorable pharmacokinetic properties.

Analogs Targeting Monoamine Transporters

A significant area of interest is the development of analogs that modulate the activity of monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are key targets for the treatment of depression and other mood disorders.

A notable example is the class of citalopram analogs. Citalopram is a selective serotonin reuptake inhibitor (SSRI) that contains a 1-(4-fluorophenyl) group. Structure-activity relationship (SAR) studies on citalopram analogs have demonstrated that modifications to the molecule can significantly impact binding affinity and selectivity for SERT, DAT, and NET.[2][3] Many of these analogs exhibit high SERT binding affinities with Kᵢ values in the low nanomolar range (1-40 nM) and show good selectivity over DAT and NET.[2][3]

| Analog Class | Target(s) | Key Structural Features | Reported Activity (Kᵢ) |

| Citalopram Analogs | SERT, DAT, NET | 1-(4-fluorophenyl) group with various substitutions on the dihydroisobenzofuran ring | SERT: 1-40 nM[2][3] |

The SAR studies of these analogs reveal that the 1-(4-fluorophenyl) moiety is a critical component for high-affinity binding to SERT.

Structure-Activity Relationship (SAR) Insights

The development of analogs based on the 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine core allows for a systematic exploration of the chemical space around key biological targets. Key insights from SAR studies of related compounds include:

-

The 4-Fluorophenyl Group: This group is often essential for high-affinity binding to monoamine transporters, likely through favorable interactions within the transporter's binding pocket.

-

The Amine Group: The nature of the amine (primary, secondary, or tertiary) and its substituents can dramatically influence potency and selectivity.

-

The Alkyl Chain: The length and branching of the alkyl chain connecting the phenyl ring and the amine group can impact the overall conformation of the molecule and its fit within the target protein.

Caption: Logical relationship of SAR studies on the core scaffold.

Future Directions and Conclusion

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine stands as a valuable and versatile intermediate for the synthesis of novel drug candidates. While direct pharmacological data on this specific molecule is limited, the extensive research on its analogs underscores the importance of the 1-(4-fluorophenyl)propylamine scaffold in neuroscience drug discovery. Future research efforts could focus on the synthesis and evaluation of a broader range of analogs derived from this core structure to explore new therapeutic targets and to develop compounds with improved efficacy and safety profiles. The detailed synthetic and analytical information provided in this guide serves as a solid foundation for researchers to build upon in their quest for the next generation of CNS therapeutics.

References

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. (2010). PMC. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine in Medicinal Chemistry & Organic Synthesis

Executive Summary & Structural Rationale

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (CAS: 1016506-81-2) is a highly specialized chiral primary amine utilized extensively as a building block in drug discovery and advanced organic synthesis[1]. Structurally, it features a benzylic amine core flanked by a para-fluorinated phenyl ring and a sterically demanding tert-butyl (neopentyl-like) backbone[2].

In medicinal chemistry, this specific substitution pattern is engineered to solve two common pharmacokinetic liabilities:

-

Metabolic Stability (Steric Shielding): The adjacent tert-butyl group provides extreme steric hindrance around the benzylic C-H bond. This effectively blocks oxidative deamination by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.

-

Prevention of Aromatic Hydroxylation: The highly electronegative fluorine atom at the para-position of the phenyl ring prevents CYP450-mediated aromatic hydroxylation, a common degradation pathway for benzylic compounds.

Table 1: Physicochemical Profile

| Property | Value |

| Chemical Name | 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine |

| CAS Number | 1016506-81-2[1] |

| Molecular Formula | C₁₁H₁₆FN[2] |

| Molecular Weight | 181.25 g/mol [2] |

| Canonical SMILES | CC(C)(C)C(C1=CC=C(C=C1)F)N[2] |

| Structural Class | Sterically hindered benzylic primary amine |

Synthetic Methodology: The Ellman Auxiliary Route

Synthesizing enantiopure highly hindered benzylic amines is notoriously difficult due to the kinetic barriers of nucleophilic addition to sterically encumbered imines. To overcome this, the industry standard relies on the Ellman's sulfinamide methodology [3].

Causality in Route Selection: Attempting to add a bulky tert-butyl Grignard reagent to a 4-fluorobenzaldehyde-derived imine often results in poor yields due to competitive single-electron transfer (SET) reduction and extreme transition-state crowding. Instead, the inverse disconnection is vastly superior: condensing the aliphatic pivalaldehyde with Ellman’s auxiliary, followed by the addition of the planar, less sterically demanding 4-fluorophenylmagnesium bromide [4].

Step-by-Step Experimental Protocol

Step 1: Condensation to form the Chiral Sulfinyl Imine

-

Procedure: To a solution of pivalaldehyde (1.0 eq) and (R) -(+)-2-methyl-2-propanesulfinamide (1.0 eq) in anhydrous THF, add Titanium(IV) ethoxide ( Ti(OEt)4 , 2.0 eq) at room temperature. Stir for 12 hours. Quench with brine, filter through a Celite pad, and concentrate the organic layer.

-

Causality & Validation: Ti(OEt)4 is selected over milder Lewis acids (like MgSO4 ) because the bulky pivalaldehyde is weakly electrophilic. Ti(OEt)4 coordinates the carbonyl oxygen to increase electrophilicity while simultaneously acting as an irreversible water scavenger to drive the equilibrium[3]. Self-Validation: 1 H NMR of the crude product must show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a sharp imine proton singlet (~8.0 ppm).

Step 2: Chelation-Controlled Diastereoselective Grignard Addition

-

Procedure: Dissolve the purified sulfinyl imine in anhydrous CH2Cl2 and cool to -48 °C. Dropwise add 4-fluorophenylmagnesium bromide (2.0 eq, 1.0 M in THF). Stir for 6 hours, allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH4Cl .

-

Causality & Validation: The choice of CH2Cl2 as the primary solvent is critical. In non-coordinating solvents, the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid, six-membered chelated cyclic transition state[4],[5]. This locks the conformation, forcing the Grignard reagent to attack exclusively from the less hindered face, yielding a diastereomeric ratio (dr) of >95:5. If pure THF were used, an acyclic transition state would dominate, severely eroding stereocontrol[4].

Step 3: Acidic Desulfinylation

-

Procedure: Dissolve the diastereopure sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under vacuum, partition between diethyl ether and 1M NaOH, and extract the free amine into the organic layer.

-

Causality & Validation: The sulfinyl group is cleaved via acidic methanolysis[3]. Methanol acts as a nucleophile, attacking the protonated sulfinyl sulfur and displacing the amine to form methyl tert-butylsulfinate, which is easily washed away. Self-Validation: LC-MS must confirm the expected [M+H]+ at m/z 182.1.

Mechanistic Pathway & Stereocontrol Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical chelation-controlled transition state that dictates the stereochemical outcome.

Figure 1: Synthetic workflow for 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine via Ellman's auxiliary.

Analytical Characterization & Validation Standards

To ensure the integrity of the synthesized 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine, the following self-validating analytical benchmarks must be met:

-

1 H NMR (400 MHz, CDCl3 ):

-

A massive, sharp 9-proton singlet at ~0.90 ppm confirms the intact tert-butyl group.

-

The benzylic proton (C1-H) will appear as a distinct singlet (or a sharp doublet if coupled to the amine protons) at ~3.80–4.10 ppm.

-

A classic para-substituted splitting pattern (two doublets of doublets) in the aromatic region (7.00–7.40 ppm), heavily influenced by 2J and 3J coupling to the fluorine atom.

-

-

19 F NMR (376 MHz, CDCl3 ):

-

A single resonance peak around -115 ppm confirms the presence of the para-fluoro substituent.

-

-

Chiral HPLC:

-

To validate enantiomeric excess (ee > 99%), analyze the final product using a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard synthesized via reductive amination of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.

-

Sources

- 1. 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | 1016506-81-2 [sigmaaldrich.com]

- 2. evitachem.com [evitachem.com]

- 3. Ellman's Sulfinamides [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]

A Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine for Central Nervous System Research

Abstract

This technical guide provides an in-depth exploration of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, a novel phenylalkylamine with significant potential for central nervous system (CNS) research. We will dissect the molecule's core structural features, proposing a rationale for its design based on established medicinal chemistry principles. This guide offers a comprehensive overview of its synthesis, a hypothesized mechanism of action centered on monoamine transporters, and a suite of detailed, field-proven experimental protocols for its thorough characterization. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.

Core Concepts: Rationale for Investigation

The structure of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is not a random assortment of chemical moieties; it is a deliberate design intended to optimize its drug-like properties for CNS applications. Two key features stand out: the 4-fluorophenyl group and the neopentyl (2,2-dimethylpropyl) backbone.

-

The 4-Fluorophenyl Moiety: The strategic incorporation of a fluorine atom onto the phenyl ring is a well-established tactic in medicinal chemistry.[1][2] The high electronegativity of fluorine can modulate the electronic properties of the molecule, often enhancing its binding affinity for biological targets such as receptors or transporters.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's metabolic stability and half-life.[2][5]

-

The Neopentyl Group: The presence of a t-butyl group adjacent to the amine-bearing carbon creates significant steric hindrance. This "neopentyl" structure is particularly effective at preventing enzymatic degradation, especially by monoamine oxidases (MAOs), which are primary enzymes for metabolizing many neurotransmitters and xenobiotics.[3] This resistance to metabolic degradation is a highly desirable property for CNS-targeting pharmaceuticals, as it can lead to improved bioavailability and a longer duration of action.[3]

Together, these features suggest that 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is engineered for enhanced target engagement and metabolic robustness, making it a compelling candidate for investigation as a CNS-active agent.

Synthesis Pathway

The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine can be achieved through a reliable two-step process starting from commercially available precursors.[3] The general workflow involves a Grignard reaction to form an alcohol intermediate, followed by reductive amination to yield the final primary amine.

Sources

- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evitachem.com [evitachem.com]

- 4. 1-(4-Fluorophenyl)propan-1-amine | 74877-10-4 | Benchchem [benchchem.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Derivatives: A Novel Scaffold for CNS Therapeutics

Executive Summary

The development of highly selective, metabolically stable Central Nervous System (CNS) therapeutics requires scaffolds that can bypass rapid enzymatic degradation while maintaining precise target affinity. Arylalkylamines represent a foundational class of neuroactive compounds, functioning predominantly as monoamine transporter (MAT) inhibitors or releasing agents[1]. However, traditional α -methyl (amphetamine-like) or unsubstituted benzylamines suffer from rapid metabolism via Monoamine Oxidase (MAO) and CYP450 enzymes.

This whitepaper provides an in-depth technical analysis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine derivatives. By integrating a highly sterically demanding α -tert-butyl group and a para-fluoro substitution, this scaffold transitions from a traditional monoamine releasing agent to a highly stable, pure reuptake inhibitor. We will explore the mechanistic rationale, asymmetric synthesis, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale & Pharmacophore Modeling

The pharmacological behavior of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is dictated by three critical structural modifications to the classical arylalkylamine pharmacophore:

-

The α -tert-Butyl Group (Steric Shielding): Unlike α -methyl derivatives which are easily accommodated by the transport vestibule of the dopamine transporter (DAT) and serotonin transporter (SERT), the bulky 2,2-dimethylpropyl (tert-butyl) group sterically clashes with the transporter's inward-facing conformation. This prevents the transporter from translocating the molecule across the membrane, effectively converting the scaffold from a monoamine releasing agent into a pure reuptake inhibitor[2]. Furthermore, this extreme steric bulk completely shields the adjacent primary amine from MAO-mediated oxidative deamination.

-

The para-Fluoro Substitution: The incorporation of fluorine at the C4 position of the phenyl ring serves a dual purpose. First, it blocks CYP2D6-mediated para-hydroxylation, drastically increasing the in vivo half-life. Second, the highly electronegative fluorine atom enhances lipophilicity (improving blood-brain barrier penetration) and engages in halogen bonding within the hydrophobic S1 pocket of the monoamine transporters[3].

-

Chiral Center at the α -Carbon: The spatial orientation of the tert-butyl group dictates the trajectory of the primary amine. The amine must be precisely angled to form a critical salt bridge with the highly conserved aspartate residue (e.g., Asp79 in human DAT) in the central binding site.

Caption: Pharmacophore model of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine derivatives.

Synthetic Methodology & Enantiomeric Resolution

Because the α -carbon is chiral, racemic mixtures yield confounded pharmacological data. To achieve enantiopure synthesis, we utilize Ellman’s chiral sulfinamide auxiliary (tert-butanesulfinamide), a highly reliable method for the asymmetric synthesis of α -chiral primary amines[4].

The condensation of 4-fluorobenzaldehyde with enantiopure (R) -tert-butanesulfinamide, mediated by titanium(IV) ethoxide ( Ti(OEt)4 ), yields a chiral sulfinylimine[5]. The bulky sulfinyl group directs the subsequent nucleophilic attack of tert-butylmagnesium chloride with high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group yields the enantiopure primary amine[6].

Caption: Asymmetric synthesis workflow using Ellman's chiral sulfinamide auxiliary.

Structure-Activity Relationship (SAR) Analysis

To isolate the variables driving target affinity, a systematic SAR study was conducted modifying the phenyl ring substitution and the α -alkyl bulk. Binding affinities ( Ki ) were determined via radioligand competition assays against DAT, SERT, and NET[3].

Quantitative SAR Data Summary

| Compound ID | Phenyl Substitution | α -Substituent | Stereochemistry | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 (Core) | 4-Fluoro | tert-Butyl | (S) | 45 ± 4 | 120 ± 12 | 85 ± 8 |

| 2 | 4-Fluoro | tert-Butyl | (R) | >10,000 | >10,000 | >10,000 |

| 3 | H (Unsubstituted) | tert-Butyl | (S) | 210 ± 18 | 450 ± 35 | 190 ± 15 |

| 4 | 4-Chloro | tert-Butyl | (S) | 50 ± 5 | 30 ± 3 | 95 ± 9 |

| 5 | 3,4-Dichloro | tert-Butyl | (S) | 18 ± 2 | 8 ± 1 | 45 ± 5 |

| 6 | 4-Fluoro | Methyl | (S) | 12 ± 1 * | 85 ± 7 * | 15 ± 2 * |

| 7 | 4-Fluoro | Isopropyl | (S) | 28 ± 3 | 90 ± 8 | 50 ± 6 |

*Note: Compound 6 ( α -methyl) acts primarily as a monoamine releasing agent, whereas compounds with α -isopropyl or α -tert-butyl groups act as pure reuptake inhibitors.

Mechanistic Insights from SAR

-

Stereospecificity: The binding pocket is highly stereoselective. The (R)-enantiomer (Compound 2) exhibits a complete loss of affinity, indicating that the steric bulk of the tert-butyl group in the (R)-configuration clashes with the extracellular gating residues of the transporter.

-

Halogen Size and SERT Selectivity: Replacing the 4-fluoro group with a larger 4-chloro (Compound 4) or 3,4-dichloro (Compound 5) group significantly increases affinity for SERT. This aligns with established MAT SAR, where larger, more lipophilic halogens preferentially occupy the larger S1 sub-pocket of SERT compared to DAT[3].

-

The α -Bulk Threshold: Transitioning from α -methyl (Compound 6) to α -tert-butyl (Compound 1) decreases absolute DAT affinity slightly but fundamentally shifts the functional pharmacology from a neurotoxic releasing agent to a therapeutic reuptake inhibitor[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the pharmacological evaluation of these derivatives must utilize self-validating radioligand binding assays. The following protocol is adapted from classical monoamine transporter research methodologies[7][8].

High-Throughput Radioligand Competition Binding Assay

Objective: Determine the IC50 and calculate the Ki of the synthesized derivatives at human DAT.

Self-Validation Criteria:

-

Positive Control: Unlabeled Cocaine ( IC50 must fall between 200–400 nM).

-

Assay Quality: The Z'-factor must be ≥ 0.5.

-

Specific Binding: Total binding must be at least 5x higher than non-specific binding (NSB).

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 20 µg protein/well[9].

-

Reagent Setup (96-well plate):

-

Total Binding Wells: 50 µL assay buffer + 50 µL radioligand + 100 µL membranes.

-

NSB Wells: 50 µL Indatraline (10 µM final) + 50 µL radioligand + 100 µL membranes.

-

Test Wells: 50 µL test compound (serial dilutions 10−11 to 10−5 M) + 50 µL radioligand + 100 µL membranes[9].

-

-

Radioligand Addition: Add [3H] WIN35,428 (final concentration 1.5 nM, approximately equal to its Kd ) to all wells.

-

Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle agitation to ensure equilibrium is reached.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence) using a 96-well cell harvester[9]. Wash filters 3x with ice-cold wash buffer.

-

Quantification: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC50 using non-linear regression (four-parameter logistic equation). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Caption: Self-validating high-throughput radioligand competition binding assay workflow.

Conclusion

The 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine scaffold represents a highly tunable, metabolically resilient framework for CNS drug discovery. By leveraging the steric bulk of the α -tert-butyl group, researchers can effectively eliminate monoamine releasing properties and MAO susceptibility, yielding highly selective reuptake inhibitors. Future development utilizing Ellman's sulfinamide chemistry will allow for the rapid generation of enantiopure libraries to further probe the SERT/DAT selectivity profiles of this promising class of compounds.

References

-

Wikipedia Contributors. "tert-Butanesulfinamide." Wikipedia, The Free Encyclopedia, 2023. [Link]

-

Zheng, C. et al. "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination." National Center for Biotechnology Information (NCBI), 2017.[Link]

-

MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary." Molecules (MDPI), 2021.[Link]

-

Wikipedia Contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia, 2023. [Link]

-

EMBL-EBI. "Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil Analogues." ChEMBL, 2010.[Link]

-

Springer Nature. "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters." Springer Protocols, 2016.[Link]

-

Springer Nature. "Radioligand Binding Detection of Receptors in Brain Membranes." Springer Protocols, 2016.[Link]

-

Solis, E. et al. "Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters." National Center for Biotechnology Information (NCBI), 2021.[Link]

Sources

- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 2. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Anal... - ChEMBL [ebi.ac.uk]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary | MDPI [mdpi.com]

- 6. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Predicted ADMET Properties of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine: An In-Silico Profiling Guide

Executive Summary

As drug discovery pipelines increasingly rely on early-stage pharmacokinetic optimization, the strategic incorporation of specific functional groups has become a cornerstone of rational drug design. The molecule 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (C11H16FN) represents a highly optimized scaffold featuring three critical motifs: a primary amine, a para-fluorinated phenyl ring, and a bulky tert-butyl group.

This technical whitepaper provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. By synthesizing structural causality with predictive computational models, we aim to equip medicinal chemists with actionable insights into how this molecule behaves in biological systems.

Structural Deconstruction & Physicochemical Rationale

Before executing computational protocols, a Senior Application Scientist must perform a heuristic evaluation of the molecule's structural components. The predicted ADMET profile is fundamentally driven by the following stereoelectronic effects:

-

The tert-Butyl Shield: The tert-butyl group (-C(CH3)3) is the archetypal sterically demanding group in organic chemistry. In drug development, its profound steric hindrance acts as a "metabolic shield," protecting adjacent labile sites from enzymatic degradation and increasing the drug's biological half-life[1]. Furthermore, it locks the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding.

-

Para-Fluorination: The unsubstituted phenyl ring is highly susceptible to cytochrome P450 (CYP450) mediated aromatic hydroxylation, particularly at the para-position. By substituting the para-hydrogen with a fluorine atom, we physically occupy this metabolic hotspot. The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks CYP-mediated oxidative attack, significantly enhancing metabolic stability[2].

-

Primary Amine: The basic amine ensures aqueous solubility at physiological pH (7.4) via protonation, while the surrounding lipophilic bulk (fluorophenyl and tert-butyl) maintains a high partition coefficient (LogP), ensuring optimal membrane permeability.

In Silico ADMET Prediction Workflow (Protocol)

To generate a robust, self-validating ADMET profile, we utilize a consensus approach leveraging validated in silico platforms, specifically SwissADME and pkCSM, which are recognized for their accurate and comprehensive predictive capabilities[3].

Standard Operating Procedure: In Silico Profiling

-

SMILES Generation: Convert the 2D chemical structure into a canonical SMILES string: CC(C)(C)C(N)c1ccc(F)cc1.

-

Causality Note: Canonical SMILES ensures that the predictive algorithms correctly interpret the topological connectivity without ambiguous stereochemical artifacts.

-

-

Physicochemical & Pharmacokinetic Simulation (SwissADME):

-

Toxicity & Clearance Modeling (pkCSM):

-

Access the pkCSM server.

-

Select the "Toxicity" and "Pharmacokinetics" prediction modules.

-

Input the SMILES string to evaluate AMES toxicity, hERG inhibition liability, and total clearance (CLtot) rates.

-

-

Data Synthesis: Cross-reference the lipophilicity (LogP) outputs from both platforms to ensure consensus. Discrepancies >0.5 log units require manual recalculation using fragment-based methods.

Step-by-step in silico ADMET prediction workflow using consensus modeling.

Predicted ADMET Parameters (Data Presentation)

The following tables summarize the predicted quantitative and qualitative data derived from the consensus workflow.

Table 1: Physicochemical Properties & Drug-Likeness

| Parameter | Predicted Value | Pharmacological Implication |

| Molecular Weight (MW) | 181.25 g/mol | Ideal for oral bioavailability (<500 Da). |

| Consensus LogP | ~2.85 | Optimal lipophilicity for membrane crossing. |

| TPSA | 26.02 Ų | Excellent for BBB penetration (<90 Ų). |

| H-Bond Donors/Acceptors | 1 / 1 | Complies with Lipinski's Rule of 5. |

| Rotatable Bonds | 2 | High conformational rigidity (entropic advantage). |

Table 2: Pharmacokinetics (Absorption & Distribution)

| Parameter | Predicted Status | Causality / Mechanism |

| GI Absorption | High | Driven by low MW and optimal LogP. |

| BBB Permeability | Highly Permeant | Low TPSA (26.02 Ų) and high lipophilicity allow passive diffusion into the CNS. |

| P-gp Substrate | Non-substrate | Lacks the large molecular volume and multiple basic centers recognized by P-glycoprotein efflux pumps. |

Table 3: Metabolism, Excretion & Toxicity

| Parameter | Predicted Status | Causality / Mechanism |

| CYP2D6 Metabolism | Blocked / Low | Para-fluorination physically prevents aromatic hydroxylation[5]. |

| CYP3A4 Metabolism | Hindered | The tert-butyl group sterically shields the adjacent amine from N-dealkylation/oxidation[1]. |

| AMES Toxicity | Negative | No structural alerts for mutagenicity (lacks aromatic amines or nitro groups). |

| hERG Inhibition | Low Liability | While it is a basic amine, it lacks the extended lipophilic topology typically required to block the hERG potassium channel. |

Mechanistic Insights: The Metabolic Pathway

Understanding the metabolic fate of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine requires analyzing the interplay between its structural shields. In a standard benzylamine or phenethylamine scaffold, the primary routes of clearance are Monoamine Oxidase (MAO) mediated oxidative deamination and CYP2D6-mediated ring hydroxylation.

However, in this highly engineered scaffold:

-